Axitinib Impurity 4
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Overview
Description
Axitinib Impurity 4 is a chemical compound associated with Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. Impurities like this compound are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product .
Mechanism of Action
Target of Action
Axitinib Impurity 4, like Axitinib, primarily targets the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
This compound selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, it prevents the binding of vascular endothelial growth factors, thereby inhibiting angiogenesis . This results in the reduction of tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFRs by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, it disrupts the supply of oxygen and nutrients to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Axitinib is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . It is highly bound (>99%) to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The inhibition of angiogenesis by this compound leads to a decrease in tumor growth and metastasis . This results in the reduction of the size and spread of tumors, thereby improving the clinical outcomes in patients with advanced renal cell carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors, such as ketoconazole, can increase the plasma concentrations of axitinib, while strong CYP3A4/5 inducers, such as rifampin, can decrease its concentrations . Additionally, the efficacy and safety of this compound can be affected by individual patient characteristics, such as hepatic function .
Biochemical Analysis
Biochemical Properties
Axitinib Impurity 4, like its parent compound Axitinib, is likely to interact with various enzymes, proteins, and other biomolecules. Axitinib is known to inhibit VEGFRs, thereby blocking angiogenesis and tumor growth . It’s plausible that this compound may have similar interactions, although specific interactions have not been reported yet.
Cellular Effects
Given its structural similarity to Axitinib, it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of this compound remains unclear. Axitinib works by selectively inhibiting VEGFRs, thereby blocking angiogenesis and tumor growth . This compound might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on Axitinib have shown its effectiveness in inhibiting tumor growth . Future studies could explore the dosage effects of this compound.
Metabolic Pathways
Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4/5 and to a lesser extent by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound might be involved in similar metabolic pathways.
Transport and Distribution
Axitinib is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . This compound might have similar transport and distribution characteristics.
Preparation Methods
The preparation of Axitinib Impurity 4 involves synthetic routes and reaction conditions similar to those used for Axitinib. The compound can be synthesized by diluting Axitinib with appropriate diluents . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to separate and validate the impurities .
Chemical Reactions Analysis
Axitinib Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Axitinib Impurity 4 has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods to ensure the purity and quality of Axitinib.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Investigated for its role in the safety and efficacy of Axitinib as a pharmaceutical product.
Industry: Used in the quality control and assurance processes during the manufacturing of Axitinib
Comparison with Similar Compounds
Axitinib Impurity 4 can be compared with other similar compounds such as:
Zanubrutinib: Used to treat mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Axitinib Impurity 1, 2, and 3: Other impurities associated with Axitinib
This compound is unique in its specific chemical structure and the role it plays in the overall quality control of Axitinib.
Properties
CAS No. |
1443118-73-7 |
---|---|
Molecular Formula |
C22H20N4OS |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
JPTQVDRPKXSDDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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